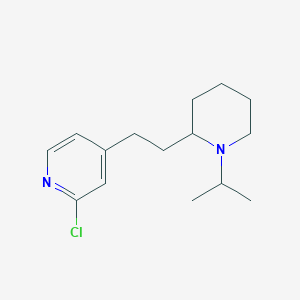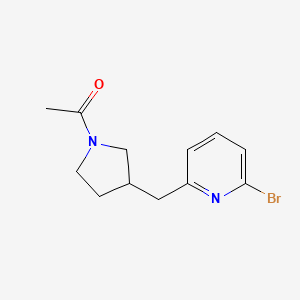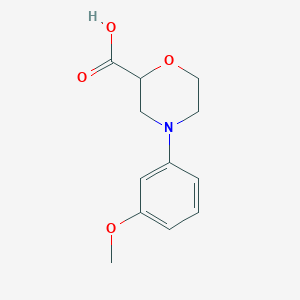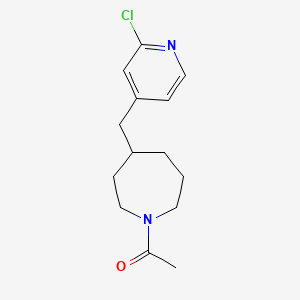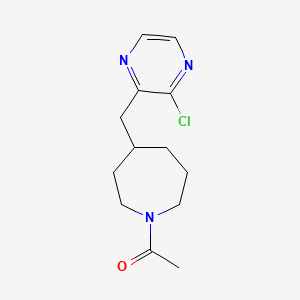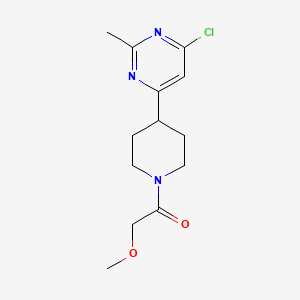![molecular formula C12H15N3O5S2 B1399416 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate CAS No. 1280210-80-1](/img/structure/B1399416.png)
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate
概要
説明
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole is an organic compound of azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .科学的研究の応用
Chemical Synthesis and Derivative Development
Research indicates that derivatives of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate are synthesized and evaluated for various biological activities. For example, Penning et al. (1997) synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives, which included this compound, to evaluate their ability to block cyclooxygenase-2 (COX-2) (Penning et al., 1997). Similarly, Winters et al. (2014) synthesized substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition (Winters, Teleha, & Sui, 2014).
Antimicrobial Applications
Research by Alsaedi et al. (2019) involved synthesizing a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, which showed significant antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).
Pharmacological and Biological Properties
Several studies focus on the pharmacological and biological properties of derivatives of this compound. For instance, Menozzi et al. (2003) explored the synthesis and preliminary evaluation of biological properties of 4-substituted 1,5-diarylpyrazole, analogues of celecoxib, which included the target compound (Menozzi et al., 2003). Christiansen et al. (1990) investigated the antiandrogenic properties of steroidal sulfonylpyrazoles, related to this chemical (Christiansen et al., 1990).
Drug Synthesis and Development
Conlon et al. (2006) described an efficient, scalable synthesis of a PDE4 inhibitor, which included a derivative of this compound (Conlon et al., 2006). Futatsugi et al. (2013) focused on the lead optimization of a novel GPR119 agonist based on the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold (Futatsugi et al., 2013).
Anticancer Research
Patel et al. (2004) utilized 4,5-Diaryl-1H-pyrazole-3-ol, related to the target compound, to synthesize potential COX-2 inhibitors with anticancer properties (Patel, Bell, Majest, Henry, & Kolasa, 2004). El‐Emary, Al-muaikel, and Moustafa (2002) studied the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole (El‐Emary, Al-muaikel, & Moustafa, 2002).
将来の方向性
The synthesis of pyrano[2,3-c]pyrazole has been a subject of considerable research efforts, yielding numerous methods and synthetic routes . The existing body of literature predominantly focuses on achieving high yields and product diversity, often overshadowing the critical importance of sustainability .
作用機序
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets .
Mode of Action
Pyrazole derivatives have been reported to exhibit diverse molecular interactions depending on the functional groups present on the pyrazole ring . For instance, some pyrazole analogs have been found to antagonize the transient receptor potential vanilloid subtype 1 (TRPV-1), which plays a crucial role in nociceptive modulation .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have been found to exhibit cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities .
特性
IUPAC Name |
benzenesulfonic acid;2-methylsulfonyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.C6H6O3S/c1-12(10,11)9-4-5-2-7-3-6(5)8-9;7-10(8,9)6-4-2-1-3-5-6/h4,7H,2-3H2,1H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOTHXIGJTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CNCC2=N1.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280210-80-1 | |
| Record name | 2-(methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium benzensulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




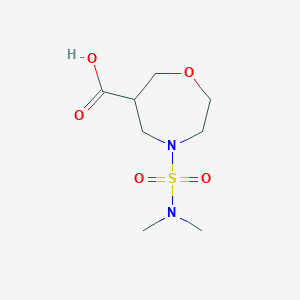


![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)
